1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine

Enzyme Inhibition Phenylethanolamine N-Methyltransferase (PNMT) Structure-Activity Relationship (SAR)

1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine (CAS 1098071-65-8) is a fluorinated aromatic amine belonging to the class of trifluoromethyl-substituted phenylethylamines. It is primarily used as a building block or intermediate in medicinal chemistry and chemical synthesis, particularly for introducing fluorinated motifs into more complex molecules.

Molecular Formula C9H9F4N
Molecular Weight 207.17 g/mol
CAS No. 1098071-65-8
Cat. No. B1342279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine
CAS1098071-65-8
Molecular FormulaC9H9F4N
Molecular Weight207.17 g/mol
Structural Identifiers
SMILESCC(C1=C(C=CC(=C1)C(F)(F)F)F)N
InChIInChI=1S/C9H9F4N/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-5H,14H2,1H3
InChIKeyUQYFFQLBPVBKOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine (CAS 1098071-65-8): A Fluorinated Phenethylamine Building Block for Research


1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine (CAS 1098071-65-8) is a fluorinated aromatic amine belonging to the class of trifluoromethyl-substituted phenylethylamines . It is primarily used as a building block or intermediate in medicinal chemistry and chemical synthesis, particularly for introducing fluorinated motifs into more complex molecules . The compound features a chiral center adjacent to the amine group, and it is typically supplied as a racemic mixture, though both (R)- and (S)-enantiomers are individually catalogued .

Why 1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine (CAS 1098071-65-8) Cannot Be Replaced by a Generic Analog


Generic substitution fails for this compound due to the critical influence of both its specific substitution pattern and stereochemistry on its function. The combined presence of a *ortho*-fluoro and a *meta*-trifluoromethyl group on the phenyl ring dramatically alters the electronic properties and binding affinity of the amine compared to non-fluorinated or differently substituted analogs [1]. For example, replacing this compound with a simpler phenethylamine can result in over a 10-fold change in enzyme inhibition potency, as demonstrated by comparative Ki values against Phenylethanolamine N-Methyltransferase (PNMT) [2]. Furthermore, the compound's chiral nature means that the racemate and its individual (R)- and (S)-enantiomers can exhibit different biological activities or serve distinct roles as chiral building blocks, making them non-interchangeable .

Product-Specific Quantitative Evidence Guide for 1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine (CAS 1098071-65-8)


Differential Enzyme Inhibition: Significantly Weaker PNMT Binding Compared to Non-Fluorinated Analog

The target compound exhibits weak inhibitory activity against PNMT, with a Ki of 1.11E+6 nM (1.11 mM) [1]. In comparison, the non-fluorinated analog (1R)-1-phenylethanamine has a Ki of 6.14E+4 nM (61.4 μM) [2]. This 18-fold difference in Ki indicates that the introduction of the 2-fluoro and 5-trifluoromethyl groups significantly reduces PNMT binding affinity. This makes the compound a valuable tool as a negative control or for probing the structural requirements for PNMT inhibition.

Enzyme Inhibition Phenylethanolamine N-Methyltransferase (PNMT) Structure-Activity Relationship (SAR)

Procurement Cost Advantage: Racemate is More Economical Than Single Enantiomers

The racemic mixture of 1-(2-fluoro-5-(trifluoromethyl)phenyl)ethanamine (CAS 1098071-65-8) is priced at approximately €113.00 for 25 mg from a reputable vendor . While pricing for the single (S)-enantiomer (CAS 1228556-92-0) is not publicly listed, single enantiomers of chiral amines typically command a significant premium due to the additional cost of asymmetric synthesis or chiral resolution. This cost differential makes the racemate a more economical choice for initial research phases, such as high-throughput screening or early-stage SAR exploration, where the influence of chirality has not yet been determined.

Procurement Cost Analysis Chiral Building Blocks

Synthetic Versatility: A Validated Intermediate for Fluorinated Drug Discovery

This compound is explicitly cited as a useful intermediate in the synthesis of complex molecules . Its primary amine group serves as a versatile handle for forming amides, ureas, or secondary amines, while the fluorinated aromatic ring imparts favorable properties like increased metabolic stability and lipophilicity to final drug candidates [1]. While specific yield data for this exact compound is not provided, the well-established reductive amination route from 2-fluoro-5-(trifluoromethyl)benzaldehyde and its use in patent literature for producing optically active derivatives [2] confirm its established role and reliability in synthetic sequences. This makes it a predictable and trusted building block compared to less-characterized alternatives.

Medicinal Chemistry Synthetic Intermediate Fluorinated Building Block

Recommended Application Scenarios for 1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine (CAS 1098071-65-8)


Structure-Activity Relationship (SAR) Studies on PNMT Inhibition

Researchers investigating the structural basis of PNMT inhibition can use this compound as a reference point to define the lower limit of binding affinity. Its weak Ki of 1.11 mM [1] provides a stark contrast to more potent inhibitors, helping to establish a baseline for the SAR of fluorinated phenethylamines. This is particularly useful when comparing the effects of *ortho*-fluoro and *meta*-trifluoromethyl substitutions on enzyme binding.

Cost-Effective Reagent for High-Throughput Screening (HTS)

For initial, large-scale screening campaigns where the goal is to identify any hit activity, the racemic mixture offers a significant cost advantage over its single enantiomers. Procurement of the racemate at ~€113.00 for 25 mg allows for broader screening with a limited budget. If promising activity is observed, resources can then be allocated to synthesize or procure the more expensive, chirally pure enantiomers for follow-up studies.

Synthesis of Fluorinated Drug Candidates and Probes

Medicinal chemists seeking to introduce a 2-fluoro-5-(trifluoromethyl)phenyl motif into new molecular entities can rely on this building block. Its primary amine is amenable to a wide range of transformations (e.g., amide coupling, reductive amination), and the fluorinated aryl group is a privileged structure known to enhance metabolic stability and modulate physicochemical properties [2]. Its established use as an intermediate streamlines the design and synthesis of novel compounds.

Technical Documentation Hub

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